ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H30N2O6S2 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 506.15452903 g/mol and the complexity rating of the compound is 829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activity that has been the subject of various research studies. This article provides a detailed examination of its biological activities, particularly focusing on its antitumor properties and mechanisms of action, supported by data tables and case studies.
The compound's chemical structure can be represented by the following details:
- Molecular Formula : C24H30N2O6S2
- Molecular Weight : 506.6 g/mol
- CAS Number : 681237-89-8
- LogP : 3.39
These properties suggest that the compound has significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The following table summarizes the IC50 values for various derivatives related to this compound:
Compound | IC50 (μM) | Activity Level |
---|---|---|
Compound 4 | 23.2 | High |
Compound 5 | 52.9 | Moderate |
Compound 6 | 95.9 | Low |
The results indicate that compound 4 exhibits strong cytotoxic effects, significantly inducing apoptosis and necrosis in treated cells .
The mechanism through which this compound exerts its antitumor effects involves cell cycle arrest and apoptosis induction. Flow cytometry analysis revealed:
- G2/M Phase Arrest : Increased from 17.23% (control) to 25.56% (treatment).
- S Phase Arrest : Increased from 16.76% (control) to 23.38% (treatment).
These findings suggest that the compound disrupts normal cell cycle progression, leading to increased genetic material degradation and cell death .
In Vivo Studies
In vivo studies further support the antitumor potential of this compound. Mice bearing solid tumors were treated with various doses of the compound over a specified period. Results indicated:
- A significant reduction in tumor weight compared to control groups.
- An observed decrease in liver enzyme levels (ALT and AST), indicating reduced hepatotoxicity associated with tumor proliferation.
The treatment resulted in a tumor mass reduction of approximately 54% when compared to standard chemotherapy agents .
Analgesic Activity
Apart from its antitumor properties, this compound has also been evaluated for analgesic activity using the "hot plate" method on animal models. The results indicated that certain derivatives exhibited analgesic effects superior to traditional analgesics like metamizole .
Properties
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S2/c1-4-31-24(28)21-19-7-5-6-8-20(19)33-23(21)25-22(27)17-9-11-18(12-10-17)34(29,30)26-13-15(2)32-16(3)14-26/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTZLRLMNZOQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.